N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide
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Overview
Description
N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indole ring fused with a triazine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide typically involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide The reaction is carried out under reflux conditions in water as the solvent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and alcohols. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s antiproliferative activity makes it a candidate for cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide involves its ability to bind to specific molecular targets. For example, it selectively binds to ferrous ions, which can inhibit the proliferation of cancer cells by depleting intracellular iron levels . This binding can induce apoptosis in cancer cells through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure and exhibit various biological activities, including antimalarial and antidepressant effects.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness
N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively bind to ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H19N5O2S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(8-ethoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-4-23-10-5-6-12-11(7-10)14-15(18-12)19-16(21-20-14)24-8-13(22)17-9(2)3/h5-7,9H,4,8H2,1-3H3,(H,17,22)(H,18,19,21) |
InChI Key |
ZOQCUWJKUKLTNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC(C)C |
Origin of Product |
United States |
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